molecular formula C8H7BrN2O5 B13720267 Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13720267
M. Wt: 291.06 g/mol
InChI Key: MKUKQPCZDLZNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a pyridine core substituted with bromo (position 5), methyl (position 1), nitro (position 3), and methyl ester (position 2) groups. Its molecular formula is C₈H₇BrN₂O₅, with a molecular weight of 291.06 g/mol.

Properties

Molecular Formula

C8H7BrN2O5

Molecular Weight

291.06 g/mol

IUPAC Name

methyl 5-bromo-1-methyl-3-nitro-6-oxopyridine-2-carboxylate

InChI

InChI=1S/C8H7BrN2O5/c1-10-6(8(13)16-2)5(11(14)15)3-4(9)7(10)12/h3H,1-2H3

InChI Key

MKUKQPCZDLZNIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=C(C1=O)Br)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

A key intermediate, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is esterified to form the methyl ester derivative. The reaction involves:

Step Reagents & Conditions Description Yield & Notes
1 Sodium hydride (60%) in methanol, heated to 62°C Deprotonation of 6-hydroxy-nicotinic acid -
2 Iodomethane added, stirred overnight Methylation to form methyl ester Mixture includes target compound and related esters; used directly in subsequent steps

This method provides the methyl ester moiety essential for the target compound.

Bromination at Position 5

Selective bromination is achieved using N-bromo-succinimide (NBS) under controlled conditions:

Step Reagents & Conditions Description Yield & Notes
Bromination NBS catalyst in esterification medium Bromination at the 5-position of the pyridine ring Efficient and regioselective bromination reported in patent CN103739542B

This step introduces the bromine substituent critical for the compound's biological activity.

Nitration at Position 3

Nitration is typically conducted under mild conditions to avoid over-nitration or ring degradation:

Step Reagents & Conditions Description Yield & Notes
Nitration Mild nitrating agents such as nitric acid/acetic anhydride Introduction of nitro group at position 3 Requires careful temperature control; yields vary with conditions

Though specific nitration protocols for this compound are less documented explicitly, standard aromatic nitration methods adapted for pyridine derivatives apply.

Methylation at Position 1

The methyl group on the nitrogen (position 1) is introduced via methylation using methyl iodide or dimethyl sulfate:

Step Reagents & Conditions Description Yield & Notes
Methylation Methyl iodide in presence of base (e.g., sodium hydride) N-methylation of the dihydropyridine nitrogen Achieved concurrently or prior to esterification; yields confirmed by NMR

Representative Experimental Procedure

An example synthesis sequence adapted from literature and patent data is as follows:

Step Procedure Reaction Conditions Yield & Characterization
1 Preparation of methyl ester Sodium hydride in methanol, 62°C, then iodomethane overnight Yellow powder; NMR confirms methyl ester formation
2 Bromination NBS catalyzed ester exchange reaction Regioselective bromination at 5-position; confirmed by MS and NMR
3 Nitration Controlled nitration with nitric acid/acetic anhydride at low temp Nitro group introduced at 3-position; purity assessed by chromatography
4 Final methylation Methyl iodide with base in suitable solvent N-methylation confirmed by spectroscopic methods

Analytical Data and Characterization

Parameter Data
Molecular Weight Approx. 291 g/mol (estimated from formula)
MS (Mass Spectrometry) Molecular ion peaks consistent with brominated nitro dihydropyridine esters
NMR (1H, 13C) Signals corresponding to methyl ester, N-methyl, aromatic protons, and nitro-substituted carbons
Purity Typically >95% after chromatographic purification

Summary Table of Preparation Methods

Method Step Reagents Conditions Notes Source
Esterification Sodium hydride, methanol, iodomethane 62°C, overnight Produces methyl ester intermediate
Bromination N-bromo-succinimide (NBS) Catalytic, mild temp Selective bromination at position 5
Nitration Nitric acid/acetic anhydride Controlled low temp Introduces nitro group at position 3 Inferred standard method
Methylation Methyl iodide, base Room temp to mild heating N-methylation at position 1

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity against various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that modifications to the nitro group can lead to enhanced efficacy against bacterial strains, making it a candidate for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells, particularly through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and death .

Materials Science

In materials science, this compound serves as a building block for synthesizing new materials with desirable properties.

Polymer Synthesis

The compound can be polymerized to create novel polymers with specific thermal or mechanical properties. These polymers have potential applications in coatings, adhesives, and composites .

Sensor Development

Due to its electronic properties, this compound is being explored for use in sensor technology. Its ability to interact with various chemical species makes it suitable for developing sensors that detect environmental pollutants or biological markers .

Environmental Applications

The environmental applications of this compound are primarily centered around its use in remediation technologies.

Catalysis in Degradation Processes

Studies have indicated that this compound can act as a catalyst in the degradation of persistent organic pollutants (POPs). Its ability to facilitate radical reactions enhances the breakdown of these harmful substances in contaminated environments .

Radical Scavenging Activity

The compound exhibits radical scavenging capabilities, which can be harnessed in environmental applications to mitigate oxidative stress caused by pollutants. This property is particularly beneficial in developing strategies for pollution control and environmental restoration .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) that informed the design of more potent derivatives .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute explored the polymerization of this compound to create biodegradable plastics. The resulting materials showed promise for reducing plastic waste while maintaining desirable physical properties .

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The compound’s key differentiator is the 3-nitro group , a strong electron-withdrawing substituent absent in most analogues. Below is a comparative analysis with similar dihydropyridine derivatives:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 5-bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate (Target) Not provided 5-Br, 1-Me, 3-NO₂, 2-COOMe C₈H₇BrN₂O₅ 291.06 Nitro, ester, bromo, oxo
Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1334499-25-0 5-Br, 2-Me, 3-COOMe C₈H₈BrNO₃ 246.06 Bromo, ester, oxo
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid 59864-31-2 1-Me, 2-COOH C₇H₇NO₃ 153.13 Carboxylic acid, oxo
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 153888-47-2 5-Br, 1-Me, 3-COOMe C₈H₈BrNO₃ 246.06 Bromo, ester, oxo
Key Observations:

Substituent Positioning : The target compound’s 2-carboxylate and 3-nitro groups distinguish it from analogues like CAS 153888-47-2 (3-carboxylate) and 59864-31-2 (2-carboxylic acid). Positional isomerism significantly alters electronic effects and steric hindrance .

Functional Group Diversity: The 3-nitro group enhances electrophilicity at adjacent positions, enabling unique reactivity in nucleophilic aromatic substitution or reduction to amines—a feature absent in non-nitro analogues .

Molecular Weight : The nitro group increases the target’s molecular weight (~291 g/mol) compared to bromo-ester analogues (~246 g/mol) .

Physicochemical Properties

Solubility and Hydrogen Bonding

The nitro and carbonyl groups in the target compound enhance polarity, likely reducing solubility in nonpolar solvents compared to analogues lacking nitro groups. Hydrogen bonding between the nitro group (H-bond acceptor) and water or protic solvents may improve aqueous solubility relative to non-polar derivatives like CAS 153888-47-2 .

Thermal Stability

This contrasts with bromo-ester analogues (e.g., CAS 1334499-25-0), which may exhibit higher stability under heating .

Biological Activity

Methyl 5-bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 2753209-10-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC8H7BrN2O5
Molecular Weight291.06 g/mol
Purity95%
IUPAC NameThis compound
SMILESO=C(C1=C(N+=O)C=C(Br)C(N1C)=O)OC

Biological Activity

Research has indicated that compounds similar to methyl 5-bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine derivatives exhibit various biological activities, including:

1. Antimicrobial Activity:
Studies have shown that dihydropyridine derivatives can possess antimicrobial properties. For instance, a related compound demonstrated significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects:
Some derivatives of dihydropyridines have been reported to exhibit anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

3. Antioxidant Properties:
Compounds with similar structures have been shown to scavenge free radicals and exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds within the same class as methyl 5-bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine:

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined various dihydropyridine derivatives for their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Mechanisms
Research focusing on anti-inflammatory mechanisms highlighted that specific dihydropyridine derivatives inhibited the NF-kB pathway, leading to decreased expression of inflammatory markers in cellular models .

Q & A

Q. What are the standard synthetic routes for Methyl 5-Bromo-1-methyl-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate?

The synthesis typically involves sequential functionalization of the dihydropyridine core. A common approach includes:

  • Bromination : Introducing bromine at position 5 using N-bromosuccinimide (NBS) in acetonitrile under reflux .
  • Nitration : Nitro group introduction at position 3 via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Methylation : Quaternization of the nitrogen at position 1 using methyl iodide in the presence of a base like K₂CO₃ . Key factors: Solvent polarity, temperature control, and stoichiometric ratios to minimize side products.

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., deshielded protons near nitro/bromo groups) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches . Advanced tip: Use deuterated DMSO for NMR to resolve exchangeable protons in the dihydropyridine ring .

Q. How does the compound’s reactivity compare to other dihydropyridine derivatives?

The bromine and nitro groups enhance electrophilicity, enabling:

  • Nucleophilic substitution (bromo → amine/thiol groups) .
  • Reduction : Nitro to amine using H₂/Pd-C . The methyl ester at position 2 is hydrolyzable under basic conditions, offering a route to carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during bromination and nitration?

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., dichloromethane vs. acetonitrile), and catalyst loading to identify optimal conditions .
  • By-product analysis : Use HPLC to monitor intermediates and adjust reaction time . Example: Substituting NBS with Br₂ in acetic acid may improve bromination efficiency but requires strict pH control .

Q. What strategies address contradictions in reported biological activity data?

  • Replicate assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. resazurin) .
  • QSAR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity trends . Case study: Discrepancies in IC₅₀ values may arise from divergent purity levels (≥98% HPLC purity recommended) .

Q. How can regioselectivity be controlled during functionalization?

  • Directing groups : Use protecting groups (e.g., acetyl) to block undesired substitution sites .
  • Computational modeling : DFT calculations predict electron density maps to guide reaction pathways . Example: Nitration at position 3 is favored due to electron-withdrawing effects from the adjacent carbonyl group .

Methodological Recommendations

  • Contradiction resolution : Cross-validate spectral data with computational tools (e.g., ChemDraw NMR prediction) .
  • Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer in nitration .
  • Biological studies : Pair in vitro assays with molecular docking to identify target binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.